2-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}PHENYL MORPHOLINE-4-CARBOXYLATE
Overview
Description
2-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}PHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrano[4,3-b]pyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}PHENYL MORPHOLINE-4-CARBOXYLATE typically involves a multi-step process. One common method includes the reaction of 4-hydroxy-6-methylpyran-2-one with benzaldehyde and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The mixture is refluxed for several hours and then cooled to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}PHENYL MORPHOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carbonyl-containing compounds, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}PHENYL MORPHOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic systems.
Medicine: The compound is being investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}PHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(3,4,5-trimethoxy-phenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Uniqueness
2-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}PHENYL MORPHOLINE-4-CARBOXYLATE is unique due to its morpholine-4-carboxylate group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(2-amino-3-cyano-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-4-yl)phenyl] morpholine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-12-10-16-18(20(25)28-12)17(14(11-22)19(23)29-16)13-4-2-3-5-15(13)30-21(26)24-6-8-27-9-7-24/h2-5,10,17H,6-9,23H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHXVXOCKSLHDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OC(=O)N4CCOCC4)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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